molecular formula C7H11BrSSi B1529470 4-Bromo-2-(trimethylsilyl)thiophene CAS No. 77998-61-9

4-Bromo-2-(trimethylsilyl)thiophene

Cat. No. B1529470
CAS RN: 77998-61-9
M. Wt: 235.22 g/mol
InChI Key: PHSJATTVQJWOPL-UHFFFAOYSA-N
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Description

4-Bromo-2-(trimethylsilyl)thiophene is a chemical compound with the molecular formula C7H11BrSSi . It is a colorless to light yellow clear liquid .


Synthesis Analysis

The synthesis of this compound involves various analytical charts that can be found on the product detail page .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd position with a trimethylsilyl group and at the 4th position with a bromine atom .


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a flash point of 96°C , a specific gravity of 1.31 , and a refractive index of 1.54 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to light, air, and heat .

Scientific Research Applications

Selective Electrochemical Monosilylation and Polysilylation

4-Bromo-2-(trimethylsilyl)thiophene plays a role in the electrochemical monosilylation and polysilylation of halothiophenes, as demonstrated in a study where bromo derivatives showed higher reactivity compared to chloro analogs. This research offers insights into selective silylation processes and the behavior of different halothiophenes in such reactions (Deffieux et al., 1996).

Building Blocks for Electronic Properties Tuning

Research involving the synthesis of 3-Fluoro-4-hexylthiophene through perbromination and trimethylsilyl protection of thiophene highlights the application of this compound in tuning the electronic properties of conjugated polythiophenes. This study emphasizes the potential of such derivatives in electronic applications (Gohier et al., 2013).

Comparative Electrochemical Study with Carbonylcobalt Units

The synthesis and characterization of 2,4-Bis(trimethylsilylethynyl)thiophene coordinated carbonylcobalt units, including 4-bromo-2-(trimethylsilylethynyl)thiophene, shed light on their electrochemical properties. This research is significant in the context of organometallic chemistry and the development of new materials with unique electrochemical characteristics (Arnanz et al., 2007).

Synthesis of Unsymmetrically Disubstituted Thiophenes

A study on the synthesis of unsymmetrically 3,4-disubstituted thiophenes using 3,4-bis(trimethylsilyl)thiophene demonstrates the utility of similar compounds in creating diverse thiophene derivatives. This research is pivotal in the field of organic chemistry, particularly in synthesizing compounds with specific substitution patterns (Ye & Wong, 1997).

Electrophilic Cyclization of Terminal Acetylenes

Research on the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, using (trimethylsilyl)acetylene, provides an example of how derivatives of this compound can be effectively utilized in complex organic synthesis processes (Yue & Larock, 2002).

Safety and Hazards

4-Bromo-2-(trimethylsilyl)thiophene can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It is also recommended to rinse cautiously with water for several minutes if the compound gets in the eyes .

Mechanism of Action

Target of Action

It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.

Mode of Action

The mode of action of 4-Bromo-2-(trimethylsilyl)thiophene is largely dependent on the specific chemical reaction it is involved in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this context, this compound would interact with a boron reagent and a palladium catalyst to form a new organic compound .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reaction it is used in and the resulting product. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light, air, and heat, and should be stored under inert gas at a temperature between 0-10°C . These conditions help to preserve its reactivity and prevent unwanted side reactions.

Biochemical Analysis

Biochemical Properties

4-Bromo-2-(trimethylsilyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconductors and other silicon-based compounds . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent.

properties

IUPAC Name

(4-bromothiophen-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSJATTVQJWOPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77998-61-9
Record name 4-Bromo-2-(trimethylsilyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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